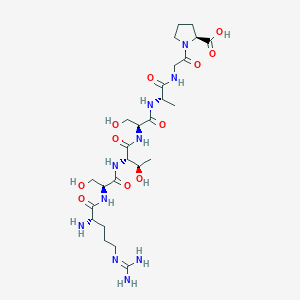
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline is a complex peptide compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acids linked together, forming a peptide chain. The presence of the diaminomethylidene group adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The threonine and serine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The diaminomethylidene group can be reduced to form a simpler amine group.
Substitution: The amino acids in the peptide chain can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of protected amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
Oxidation: Oxo derivatives of threonine and serine.
Reduction: Amine derivatives of the diaminomethylidene group.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide chain can also mimic natural substrates or inhibitors, modulating biological pathways.
類似化合物との比較
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline stands out due to its specific amino acid sequence, which imparts unique chemical and biological properties. The presence of multiple serine and threonine residues allows for extensive hydrogen bonding and potential phosphorylation sites, enhancing its functionality in biological systems.
特性
CAS番号 |
189289-36-9 |
|---|---|
分子式 |
C26H46N10O11 |
分子量 |
674.7 g/mol |
IUPAC名 |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H46N10O11/c1-12(20(41)31-9-18(40)36-8-4-6-17(36)25(46)47)32-22(43)15(10-37)34-24(45)19(13(2)39)35-23(44)16(11-38)33-21(42)14(27)5-3-7-30-26(28)29/h12-17,19,37-39H,3-11,27H2,1-2H3,(H,31,41)(H,32,43)(H,33,42)(H,34,45)(H,35,44)(H,46,47)(H4,28,29,30)/t12-,13+,14-,15-,16-,17-,19-/m0/s1 |
InChIキー |
JBQFFAYYUDPFIE-HKJNTEPFSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
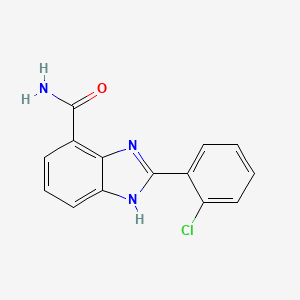
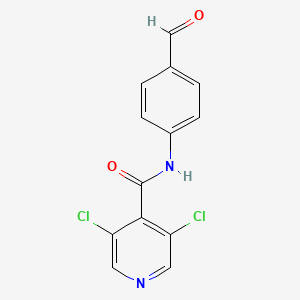
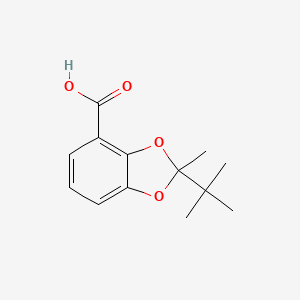
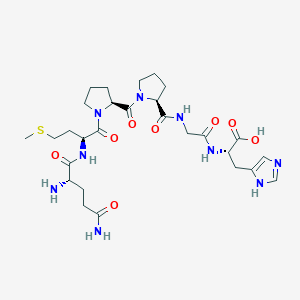
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
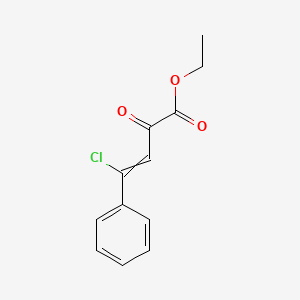
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
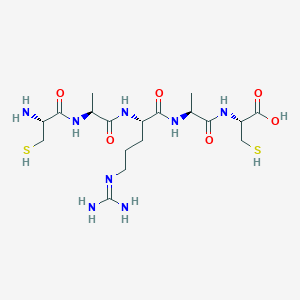

![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
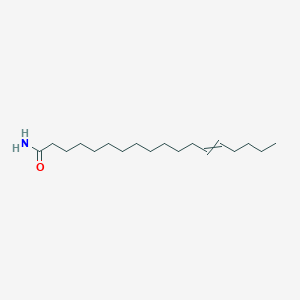

![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
